2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one
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Overview
Description
2-(Ethylamino)-6,8-diazaspiro[35]nonan-7-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro and a nonanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific proteins or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diazaspiro[3.5]nonan-7-one
- 2-Oxaspiro[3.5]nonan-7-one
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one is unique due to its specific spirocyclic structure and the presence of both ethylamino and diazaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(ethylamino)-6,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C9H17N3O/c1-2-10-7-3-9(4-7)5-11-8(13)12-6-9/h7,10H,2-6H2,1H3,(H2,11,12,13) |
InChI Key |
DSHIVDWFLTZFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC2(C1)CNC(=O)NC2 |
Origin of Product |
United States |
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